molecular formula C14H14ClNO3S2 B2899075 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2-phenylethyl)acetamide CAS No. 1021046-68-3

2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2-phenylethyl)acetamide

Cat. No.: B2899075
CAS No.: 1021046-68-3
M. Wt: 343.84
InChI Key: VWKMRIUJNUMNBP-UHFFFAOYSA-N
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Description

2-[(5-Chlorothiophen-2-yl)sulfonyl]-N-(2-phenylethyl)acetamide is a sulfonamide-containing acetamide derivative characterized by a 5-chlorothiophene-2-sulfonyl moiety and an N-(2-phenylethyl) substituent. This structure combines electron-withdrawing sulfonyl and aromatic groups, which may enhance binding to biological targets such as enzymes or receptors.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)sulfonyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S2/c15-12-6-7-14(20-12)21(18,19)10-13(17)16-9-8-11-4-2-1-3-5-11/h1-7H,8-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKMRIUJNUMNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, adhering to environmental and safety regulations.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of sulfonyl chlorides or sulfonic acids.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological research, particularly in studying enzyme inhibition and receptor binding.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-[(5-Chlorothiophen-2-yl)sulfonyl]-N-(2-phenylethyl)acetamide exerts its effects involves interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Structural Features:

  • Core Acetamide Backbone : Shared across all analogs.
  • Sulfonyl Group : Present in the main compound and analogs like 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzyl)acetamide ().
  • Aromatic Substituents : The N-(2-phenylethyl) group in the main compound vs. N-(4-methoxybenzyl) () or indole-based groups ().
Substituent Impact:
  • 5-Chlorothiophene-2-sulfonyl : The electron-withdrawing chlorine and sulfonyl groups may stabilize interactions with polar residues in target proteins (e.g., β-catenin in Wnt inhibitors; ).
  • Comparison with 4-Methoxybenzyl Analog () : The methoxy group introduces additional hydrogen-bonding capacity, which could alter solubility or target affinity.

Data Table: Key Compounds and Properties

Compound Name Substituents Biological Activity Yield/Source Evidence ID
2-[(5-Chlorothiophen-2-yl)sulfonyl]-N-(2-phenylethyl)acetamide N-(2-phenylethyl), 5-Cl-thiophene-sulfonyl Hypothetical anti-inflammatory Not reported N/A
2-((5-Chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzyl)acetamide N-(4-methoxybenzyl), 5-Cl-thiophene-sulfonyl Supplier-listed biochemical Commercial product
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide Indole-acetamide, 5-Cl-thiophene-sulfonyl COX inhibition, anti-inflammatory 39% yield
iCRT3 Oxazole, N-(2-phenylethyl) Wnt/β-catenin inhibition Not reported
N-(Carbamoylmethyl)-2-{4-[(5-methoxybenzimidazol-1-yl)sulfonyl]phenoxy}acetamide Benzimidazole-sulfonyl, phenoxy Synthetic intermediate 73–97% yield

Research Findings and Implications

  • Activity-Structure Relationships : The 5-chlorothiophene-sulfonyl group is critical for target engagement, as seen in COX inhibition () and commercial biochemicals ().
  • Synthetic Feasibility : High-yield methods from could be adapted for the main compound, though chloro-substituent reactivity () may require tailored conditions.
  • Toxicological Gaps : Analogous compounds (e.g., ) lack thorough toxicity profiles, emphasizing the need for safety studies.

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